molecular formula C16H19FN4OS B2713375 N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1172351-46-0

N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2713375
CAS No.: 1172351-46-0
M. Wt: 334.41
InChI Key: QFTHWRTYQBQDBN-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with the piperidine ring.

    Attachment of the 5-Methyl-1,3,4-Thiadiazol-2-yl Group: This can be achieved through a coupling reaction using a thiadiazole derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Selection of Catalysts: Using appropriate catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Substituted benzyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Biological Studies: Investigating its effects on various biological pathways and targets.

    Industrial Chemistry: Exploring its use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
  • N-(4-bromobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c1-11-19-20-15(23-11)13-3-2-8-21(10-13)16(22)18-9-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTHWRTYQBQDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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